molecular formula C7H10ClN3S B13840925 4-Chloro-2-(propylthio)pyrimidin-5-amine CAS No. 2518048-22-9

4-Chloro-2-(propylthio)pyrimidin-5-amine

Cat. No.: B13840925
CAS No.: 2518048-22-9
M. Wt: 203.69 g/mol
InChI Key: ZKDROFRLEWEOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Sciences

The pyrimidine scaffold, a foundational heterocyclic aromatic compound, is of immense significance in the chemical and biological sciences. nih.gov As an essential component of nucleic acids (DNA and RNA), the pyrimidine bases—cytosine, thymine, and uracil—are fundamental to genetic coding and life itself. nih.govresearchgate.net This inherent biological role has positioned the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its structure is integral to a multitude of natural products, vitamins like thiamine (B1217682) and riboflavin, and a wide array of synthetic therapeutic agents. researchgate.netnih.gov

The versatility of the pyrimidine ring allows it to interact with various biological targets, often through hydrogen bonding, and its structure can be readily modified at multiple positions to create diverse derivatives. nih.gov This adaptability has led to the development of pyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular applications. nih.govmdpi.comijpsr.com Consequently, the pyrimidine motif is a cornerstone of modern drug discovery and development. nih.gov

Overview of Pyrimidine Derivatives as Research Targets

Given their profound biological importance and synthetic tractability, pyrimidine derivatives are a major focus of contemporary research. gsconlinepress.comresearchgate.net Scientists in medicinal and organic chemistry are continuously exploring novel synthetic routes to create libraries of pyrimidine compounds for biological screening. gsconlinepress.com The goal is to identify new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. ingentaconnect.comnih.gov

Research into pyrimidine derivatives is highly interdisciplinary, spanning synthetic chemistry, pharmacology, and molecular biology. These compounds serve as crucial building blocks and intermediates for synthesizing complex, pharmacologically active substances. nbinno.com The functionalization of the pyrimidine core enables the fine-tuning of a molecule's properties to target specific enzymes or receptors involved in various diseases. researchgate.netnih.gov As a result, pyrimidine-based structures are central to the discovery of treatments for a wide range of conditions, from infectious diseases to cancer and metabolic disorders. gsconlinepress.comresearchgate.net

Contextualization of 4-Chloro-2-(propylthio)pyrimidin-5-amine within Pyrimidine Chemistry

Within the extensive family of pyrimidine derivatives, This compound is a specific compound utilized in chemical and pharmaceutical research. It is identified as a related compound of Ticagrelor, where it serves as an analytical standard for quality control and method validation during drug development and production. chemwhat.comcleanchemlab.com Its precise structure, featuring a single chloro substituent, distinguishes it from other, more common di-substituted pyrimidine intermediates used in large-scale synthesis.

The structure of this compound incorporates a pyrimidine core functionalized with a reactive chloro group, an amine group, and a propylthio side chain. These features make it a valuable fine chemical and reference material for analytical purposes. chemwhat.compharmaffiliates.com Its primary role is not as a direct synthetic precursor for bulk drug manufacturing, but rather as a specialized tool for ensuring the purity and quality of pharmaceutical products like Ticagrelor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2518048-22-9 chemwhat.com, sigmaaldrich.com
Molecular Formula C₇H₁₀ClN₃S sigmaaldrich.com, pharmaffiliates.com
Molecular Weight 203.69 g/mol sigmaaldrich.com, pharmaffiliates.com
Synonym 5-Pyrimidinamine, 4-chloro-2-(propylthio)- cymitquimica.com
Application Analytical reference standard, chemical intermediate chemwhat.com, pharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2518048-22-9

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

4-chloro-2-propylsulfanylpyrimidin-5-amine

InChI

InChI=1S/C7H10ClN3S/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3,9H2,1H3

InChI Key

ZKDROFRLEWEOSS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)Cl)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization of 4 Chloro 2 Propylthio Pyrimidin 5 Amine

Established Synthetic Pathways

The established synthetic pathways for 4-Chloro-2-(propylthio)pyrimidin-5-amine are characterized by their starting materials and the sequence of chemical reactions employed to construct the target molecule.

A frequently cited synthetic route begins with 4,6-dihydroxy-2-mercaptopyrimidine. google.com This pathway involves a sequence of four main chemical transformations. The initial step is an alkyl substitution to introduce the propylthio group, yielding 4,6-dihydroxy-2-(propylthio)pyrimidine. google.com This intermediate then undergoes a nitration reaction, typically using fuming nitric acid, to produce 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine. google.com

Following nitration, a chlorination step is performed, commonly using a reagent like phosphorus oxychloride, to convert the hydroxyl groups into chloro groups, resulting in the formation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838). google.comresearchgate.net The final step is the reduction of the nitro group to an amine. This has been achieved using methods such as iron powder in acetic acid to yield the final product, this compound. google.comechemi.com An alternative approach to introducing the 5-amino group involves reacting 4,6-dihydroxy-2-(propylthio)pyrimidine with a diazonium salt, followed by chlorination and subsequent hydrogenation, though this method can be complex and costly due to the use of platinum catalysts. google.com

Table 1: Synthesis Steps Starting from 4,6-Dihydroxy-2-mercaptopyrimidine

Step Reaction Key Reagents Intermediate/Product
1 Alkylation Propyl iodide, Sodium hydroxide (B78521) 4,6-dihydroxy-2-(propylthio)pyrimidine
2 Nitration Fuming nitric acid 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine
3 Chlorination Phosphorus oxychloride 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

Another established pathway utilizes 2-thiobarbituric acid as the starting material. google.com This method also proceeds through a multi-step sequence involving alkylation, nitration, chlorination, and reduction. The synthesis begins with the S-alkylation of 2-thiobarbituric acid with an alkylating agent like n-propane iodide to form the propylthio intermediate. google.comresearchgate.net

This intermediate is then subjected to nitration using fuming nitric acid. google.com Subsequently, a chlorination reaction is carried out with phosphorus oxychloride to replace the hydroxyl groups with chlorine atoms. google.com The final transformation is the reduction of the nitro group. While iron powder can be used, alternative reducing agents like sodium dithionite (B78146) have been employed to make the process more suitable for industrial production by avoiding the handling of fine metal powders. google.com

Table 2: Synthesis Steps Starting from 2-Thiobarbituric Acid

Step Reaction Key Reagents Intermediate/Product
1 Alkylation n-Propane iodide 2-(Propylthio)pyrimidine-4,6-diol
2 Nitration Fuming nitric acid 5-Nitro-2-(propylthio)pyrimidine-4,6-diol
3 Chlorination Phosphorus oxychloride 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Synthetic strategies have also been developed starting from malonic acid esters. One such route begins with the condensation of a substituted diethyl aminomalonate with urea. google.compatsnap.com This reaction forms a 2,4,6-trihydroxy-5-substituted aminopyrimidine intermediate. This intermediate is then subjected to chlorination to yield 2,4,6-trichloro-5-aminopyrimidine. google.compatsnap.com The final step involves a selective reaction with propanethiol, which displaces the chlorine atom at the 2-position to generate the desired this compound. google.compatsnap.com This route is noted for being cost-effective and suitable for industrial application. patsnap.com

A similar approach starts with diethyl malonate. google.com The process involves reacting diethyl malonate with fuming nitric acid to get α-nitro diethyl malonate. This is followed by a condensation reaction with thiourea (B124793) in the presence of sodium ethoxide to form a pyrimidine (B1678525) ring structure. The subsequent steps include alkylation to introduce the propyl group, chlorination using phosphorus oxychloride, and finally, reduction of the nitro group, often via catalytic hydrogenation with a palladium on carbon catalyst, to afford the final product. google.com

Table 3: Synthesis Steps Starting from Diethyl Malonate Derivatives

Starting Material Step 1 Step 2 Step 3 Step 4 Final Product
Diethyl aminomalonate Condensation with urea Chlorination Reaction with propanethiol - This compound

Alkylation is a critical transformation in several of the synthetic pathways for this compound. This reaction is primarily used to introduce the S-propyl group onto the pyrimidine scaffold. In routes starting from 2-mercaptopyrimidine (B73435) derivatives like 4,6-dihydroxy-2-mercaptopyrimidine or 2-thiobarbituric acid, the sulfur atom is alkylated. google.comgoogle.com

The reaction typically involves treating the sulfur-containing pyrimidine with a propyl halide, such as propyl iodide or n-propyl bromide, in the presence of a base. google.comresearchgate.netgoogle.com Sodium hydroxide is a commonly used base for this purpose, creating a thiolate anion that readily attacks the alkyl halide in a nucleophilic substitution reaction. researchgate.net Research has shown that less expensive alkylating agents like propyl bromide can be effectively used when starting with an alkali metal salt of 2-thiobarbituric acid, enhancing the commercial viability of the process. researchgate.net The reaction conditions, such as the choice of solvent and temperature, are optimized to ensure high yields of the S-alkylated product. google.comnih.gov

Table 4: Comparison of Alkylation Reaction Conditions

Precursor Alkylating Agent Base/Catalyst Solvent Typical Product
4,6-Dihydroxy-2-mercaptopyrimidine Propyl iodide Sodium hydroxide Water 4,6-dihydroxy-2-(propylthio)pyrimidine
2-Thiobarbituric acid n-Propane iodide Not specified Not specified 2-(Propylthio)pyrimidine-4,6-diol
2-Thiobarbituric acid (alkali metal salt) Propyl bromide Not applicable Not specified 2-(Propylthio)pyrimidine-4,6-diol

Key Reaction Transformations in Synthesis

Nitration Reactions

The synthesis of this compound often proceeds through a nitrated intermediate, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. The introduction of the nitro group at the C-5 position of the pyrimidine ring is a critical step, typically achieved through electrophilic nitration. One established method involves the use of fuming nitric acid. google.comgoogle.com For instance, a synthetic route may start from a 2-thiobarbituric acid derivative, which, after reaction with an alkyl halide, undergoes nitration. google.com

However, the use of fuming nitric acid on an industrial scale presents significant challenges. This method is known to generate substantial amounts of acidic wastewater, posing environmental concerns and causing equipment corrosion. patsnap.com The reaction conditions must be carefully controlled, often requiring low temperatures (e.g., below 15°C) to manage the exothermic nature of the reaction and prevent side product formation. google.com Research into the nitration of pyrimidine derivatives shows that the reactivity of the ring is influenced by the substituents present. researchgate.netnih.gov In some routes, the nitration step is performed before the construction of the pyrimidine ring itself to avoid the harsh conditions that could degrade the heterocyclic core. google.com This alternative strategy involves nitrating a precursor like diethyl malonate before the cyclization reaction, which can circumvent the issues associated with direct nitration of the pyrimidine ring. google.com

Chlorination Reactions

Chlorination is a key transformation in the synthesis of this compound, converting hydroxyl groups on the pyrimidine ring into more reactive chloro groups, which are essential for subsequent reactions. This conversion is typically accomplished by treating a pyrimidine-4,6-diol precursor with a strong chlorinating agent.

Table 1: Common Reagents for Chlorination of Pyrimidine Precursors

Chlorinating Agent Typical Conditions Reference(s)
Phosphorus oxychloride (POCl₃) Heating, often with a tertiary amine (e.g., N,N-dimethylaniline) google.comgoogle.com
Phosphorus trichloride (B1173362) (PCl₃) Alternative to POCl₃ google.com
Nitro Group Reduction Strategies

The final step in forming the target amine is the reduction of the nitro group at the C-5 position of the pyrimidine ring. The selection of the reduction method is critical for achieving a high yield and purity while considering factors like cost, safety, and environmental impact, especially for industrial-scale production. Several strategies have been developed and optimized for this conversion.

Catalytic Hydrogenation with Palladium or Platinum Catalysts

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. commonorganicchemistry.com In the synthesis of this compound, this involves reducing the intermediate 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine using hydrogen gas in the presence of a metal catalyst. google.comchemicalbook.com Palladium on carbon (Pd/C) is a common catalyst for this transformation, typically carried out in an alcohol solvent. google.com

Reduction Using Iron Powder

Reduction of the nitro group using iron powder in an acidic medium is a classical and cost-effective alternative to catalytic hydrogenation. commonorganicchemistry.comtandfonline.com This method has been applied in synthetic routes to this compound. google.comrasayanjournal.co.in The reaction is typically carried out by treating the nitro-pyrimidine intermediate with iron powder in the presence of an acid, such as acetic acid, often in an ethanol (B145695) solvent. commonorganicchemistry.comrasayanjournal.co.in The mixture is heated to drive the reaction to completion. commonorganicchemistry.com

While this method avoids the use of expensive noble metal catalysts, it is not without its challenges, particularly for industrial applications. google.com The reaction workup can be cumbersome, and the use of stoichiometric amounts of iron results in significant metal waste. researchgate.net Despite these limitations, the Fe/acid system is valued for its chemoselectivity, as it can reduce nitro groups in the presence of other sensitive functionalities. tandfonline.comorganic-chemistry.org Variations of this method use iron powder with ammonium (B1175870) chloride in an ethanol/water solvent system. commonorganicchemistry.comechemi.com

Table 2: Comparison of Nitro Group Reduction Strategies

Reduction Method Reagents/Catalyst Advantages Disadvantages Reference(s)
Catalytic Hydrogenation H₂, Pd/C or Pt/V/C High yield, clean reaction Expensive catalyst, potential heavy metal contamination, safety concerns with H₂ gas google.comgoogle.comchemicalbook.com
Iron Powder Reduction Fe, Acetic Acid or NH₄Cl Inexpensive reagent Not ideal for industrial scale, metal waste google.comcommonorganicchemistry.comrasayanjournal.co.in
Reduction with Sodium Dithionite in Mixed Solvent Systems

A more recent and industrially favorable approach for the reduction of the nitro-pyrimidine intermediate involves the use of sodium dithionite (Na₂S₂O₄). google.com This method is highlighted for its use of inexpensive and readily available reagents, mild reaction conditions, short reaction times, and high yields, making it well-suited for large-scale production. google.com

The reaction is typically performed in a mixed solvent system, combining water with an organic solvent such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or an alcohol like methanol (B129727) or ethanol. google.com Sodium dithionite is a powerful yet selective reducing agent for nitro groups. rsc.orgresearchgate.net The process involves the in situ generation of the reducing species, which efficiently converts the nitro group to an amine under neutral or slightly basic conditions. scribd.comnih.govasianpubs.org This method avoids the high pressures associated with catalytic hydrogenation and the metal waste issues of the iron powder method, presenting a greener and more economical alternative. google.com

Nucleophilic Substitution Reactions in Pyrimidine Ring Functionalization

The construction and functionalization of the pyrimidine ring en route to this compound heavily rely on nucleophilic substitution reactions. These reactions allow for the sequential introduction of the necessary substituents onto the heterocyclic core. The reactivity of the pyrimidine ring is dictated by its electron-deficient nature, which is further influenced by the substituents present, particularly at the C2, C4, and C6 positions. rsc.orgmdpi.com

A key step in the synthesis is the introduction of the propylthio group at the C2 position. This is typically achieved by reacting a pyrimidine precursor, such as a 2-mercaptopyrimidine or a 2-halopyrimidine, with a propylating agent. For example, 2-thiobarbituric acid can be reacted with an n-propyl halide like propyl iodide or n-propyl bromide in an alkaline solution to install the S-propyl group. google.comgoogle.com Another approach involves the reaction of a polychlorinated pyrimidine, like 2,4,6-trichloro-5-aminopyrimidine, with propanethiol. patsnap.com

The conversion of hydroxyl groups at the C4 and C6 positions to chloro groups using reagents like POCl₃ is another critical nucleophilic substitution reaction, where the hydroxyls are transformed into better leaving groups and then displaced by chloride ions. google.comgoogle.com The resulting chloro-substituents are themselves excellent leaving groups, enabling further functionalization of the pyrimidine ring. While not always required for the synthesis of the target compound itself, these chloro groups can be selectively displaced by various nucleophiles, including amines and alkoxides, which is a common strategy in the synthesis of pyrimidine-based pharmaceutical agents. pharmaffiliates.comnih.govnih.gov The regioselectivity of these substitution reactions is a crucial consideration, as the electronic effects of the existing substituents direct the incoming nucleophile to a specific position on the ring. mdpi.com

Process Development and Optimization Studies for this compound

The synthesis of this compound, a crucial intermediate in the production of the antiplatelet agent Ticagrelor, has been the subject of extensive process development and optimization research. patsnap.compatsnap.com The primary goals of these studies are to enhance reaction efficiency, improve product quality, and ensure the economic and environmental viability of the process on an industrial scale. google.comwipo.int

Optimization of Reaction Conditions (Temperature, Solvents, Reagents)

The optimization of reaction conditions is a critical aspect of developing a robust synthetic route for this compound. Research has focused on fine-tuning parameters such as temperature, solvent systems, and the selection of reagents to maximize yield and minimize impurities.

Temperature: Reaction temperatures are carefully controlled at different stages of the synthesis to influence reaction rates and selectivity. For instance, certain chlorination steps are performed at elevated temperatures, such as 100-120°C, to ensure complete conversion. google.com In contrast, reduction steps, like the conversion of a nitro group to the final amine, may be conducted under milder conditions. One method involves hydrogenation at 65°C, while another photocatalytic reduction can be carried out at normal room temperature. wipo.intchemicalbook.com The alkylation step to introduce the propylthio group has been optimized to occur at temperatures between 40-45°C. patsnap.com

Solvents: The choice of solvent is pivotal for reaction success, affecting solubility, reaction kinetics, and ease of product isolation. A variety of organic solvents have been investigated, including toluene, tert-butanol, methanol, and ethanol. patsnap.comgoogle.com In some process variations, mixed solvent systems are employed. For example, the reduction of an intermediate using sodium dithionite is carried out in a mixture of water and an organic solvent like tetrahydrofuran (THF). google.com The use of aqueous and alcoholic solvent systems is common, offering benefits in terms of cost and environmental impact. patsnap.comnih.gov Post-reaction workup often involves extraction with solvents like dichloromethane (B109758) or ethyl acetate. google.comrasayanjournal.co.in

Reagents: The selection of reagents is driven by factors such as cost, safety, efficiency, and suitability for large-scale operations. For the chlorination step, phosphorus oxychloride is a common reagent. google.compatsnap.com The reduction of the nitro-substituted precursor to the target amine has seen significant optimization. While early methods used iron powder in acetic acid, this is often considered unsuitable for industrial production. google.comrasayanjournal.co.in Alternative reducing agents like sodium dithionite have been successfully implemented, offering milder reaction conditions and simpler operation. google.com Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is another route, though concerns about the cost and potential heavy metal contamination from expensive catalysts like platinum/vanadium on carbon (Pt/V/C) have led to the exploration of more economical and environmentally benign options. google.comgoogle.com Bases such as sodium hydroxide, potassium tert-butoxide, and N,N-diisopropylethylamine are used to facilitate various reaction steps. patsnap.comgoogle.com

Table 1: Optimized Reaction Conditions for Key Synthetic Steps
Synthetic StepReagent(s)Solvent(s)Temperature (°C)Reference
Thiolation1-Bromopropane, Sodium HydroxideWater, Methanol40-45 patsnap.com
ChlorinationPhosphorus Oxychloride, N,N-Diisopropylethylamine-100-120 google.com
Nitro Group ReductionSodium DithioniteWater, Tetrahydrofuran- google.com
Nitro Group ReductionIron PowderGlacial Acetic Acid, Methanol- google.com
Nitro Group Reduction (Hydrogenation)Hydrogen, Catalysttert-Butyl methyl ether65 chemicalbook.com

Yield and Purity Enhancement Strategies

Purification strategies are essential for achieving high purity. Traditional methods like column chromatography are often avoided in industrial processes due to cost and scalability issues. patsnap.com Instead, emphasis is placed on developing reaction conditions that generate fewer byproducts, simplifying the purification process. Post-reaction workup typically involves aqueous washes with solutions like saturated sodium bicarbonate and brine to remove inorganic impurities and unreacted reagents. google.com Crystallization is a preferred method for final purification, where the crude product is dissolved in a suitable solvent (e.g., petroleum ether) and allowed to crystallize, yielding a product with high purity. google.com The choice of the crystallization solvent is critical for effective purification.

Table 2: Reported Yields and Purity Data
Synthetic Route/StepReported YieldReported PurityReference
Overall Yield (from amino malonic acid diethylester)51.4%- oriprobe.com
Photocatalytic Reduction≥ 92%≥ 99% wipo.int
Reduction via Catalytic Hydrogenation94.7%- google.com
Overall Yield (Improved Process)~50%> 99% google.com

Considerations for Industrial Scalability and Efficiency

The transition from a laboratory-scale synthesis to industrial production introduces a unique set of challenges. The ideal industrial process for this compound must be cost-effective, safe, environmentally friendly, and operationally simple. patsnap.com

Cost-Effectiveness: A major focus is the use of inexpensive and readily available raw materials and reagents. google.comgoogle.com For example, replacing expensive catalysts like platinum-based ones with cheaper alternatives like iron powder or developing catalyst-free methods significantly reduces production costs. patsnap.comgoogle.com Similarly, choosing cost-effective solvents and minimizing the number of synthetic steps contribute to the economic viability of the process. patsnap.comjustia.com

Safety and Environmental Impact: Industrial synthesis must prioritize safety and minimize environmental harm. Routes that use hazardous reagents like fuming nitric acid are being replaced with safer alternatives to reduce risks and prevent the generation of large amounts of acidic waste. patsnap.comgoogle.com The use of flammable reagents like Raney-Ni is also avoided due to safety concerns in large-scale operations. patsnap.com Furthermore, processes that minimize heavy metal contamination are preferred. google.com The development of methods that can be performed at normal temperature and pressure reduces equipment requirements and enhances safety. wipo.int

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Propylthio Pyrimidin 5 Amine

Design and Synthesis of Novel Pyrimidine (B1678525) Analogues

The structural framework of 4-chloro-2-(propylthio)pyrimidin-5-amine is a prime candidate for the design and synthesis of novel pyrimidine analogues through targeted chemical transformations.

Functionalization at Pyrimidine Ring Positions (e.g., C-4, C-5, C-6)

The functionalization of the pyrimidine ring is a key strategy for creating diverse molecular architectures.

C-4 Position: The chloro group at the C-4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). stackexchange.com This allows for the introduction of a wide variety of substituents. Treatment with primary or secondary amines, for example, readily displaces the chloride to form 4-amino-substituted pyrimidines. acs.orgresearchgate.net Similarly, reactions with alkoxides or phenoxides can be employed to introduce ether linkages at this position. mdpi.com The reactivity at the C-4 position is generally greater than at the C-2 position in dichloropyrimidines, providing a degree of regioselectivity. stackexchange.com

C-5 Position: The amino group at the C-5 position is a crucial functional handle for building fused heterocyclic rings. Its primary role is in diazotization reactions, where it is converted into a diazonium salt. This reactive intermediate can then undergo intramolecular cyclization with a neighboring nucleophile to form a fused triazole ring, leading to the synthesis of nih.govpreprints.orgnih.govtriazolo[4,5-d]pyrimidines, also known as 8-azapurines. nih.govresearchgate.net

C-6 Position: In this compound, the C-6 position is occupied by a hydrogen atom. Functionalization at this site would typically require electrophilic substitution, a reaction that is less common for the electron-deficient pyrimidine ring. In the analogous compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), the C-6 position also bears a chloro group, which serves as another site for nucleophilic substitution. mdpi.com For instance, selective substitution of the C-6 chloro group with an ethoxy group has been demonstrated in a related 4,6-dichloro-2-(methylthio)pyrimidine. mdpi.com

Synthesis of N6 Derivatives of 8-Azapurine (B62227)

The 8-azapurine ( nih.govpreprints.orgnih.govtriazolo[4,5-d]pyrimidine) scaffold is of significant interest in medicinal chemistry. nih.gov The synthesis of N6 derivatives of this ring system can be achieved starting from 4-chloro-5-aminopyrimidine precursors. A general synthetic route involves a two-step process:

Nucleophilic Substitution: The initial step is the reaction of the C-4 chloro group with a suitable amine, often an amino alcohol, to introduce the desired side chain. This reaction is typically carried out in a high-boiling solvent like 1,4-dioxane (B91453) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov

Diazotization and Cyclization: The resulting 4-substituted-5-aminopyrimidine is then treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., hydrochloric acid), at low temperatures. nih.gov This converts the C-5 amino group into a diazonium salt, which spontaneously cyclizes onto the nitrogen of the C-4 substituent to form the fused triazole ring, yielding the N6-substituted 8-azapurine derivative. nih.gov

Preparation ofnih.govpreprints.orgnih.govTriazolo[4,5-d]pyrimidine Derivatives

The formation of the nih.govpreprints.orgnih.govtriazolo[4,5-d]pyrimidine core is a pivotal transformation in the synthesis of important pharmaceutical compounds like Ticagrelor. google.com The key chemical event is the construction of the triazole ring fused to the pyrimidine core.

The common strategy begins with a 4,5-diaminopyrimidine (B145471) precursor. Starting from this compound, the C-4 chloro group is first displaced by an amine through a nucleophilic substitution reaction. This creates the necessary 2-(propylthio)pyrimidine-4,5-diamine intermediate. The subsequent step involves the diazotization of the 5-amino group with nitrous acid (generated in situ from sodium nitrite and an acid), which leads to the formation of the triazole ring. nih.gov This cyclization reaction is a robust and widely used method for constructing this bicyclic heteroaromatic system. nih.gov

Table 1: Synthesis of nih.govpreprints.orgnih.govTriazolo[4,5-d]pyrimidine Derivatives
Starting MaterialReagents & ConditionsProductReference
(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govnih.govdioxol-4-olHCl (aq), MeOH, NaNO₂, 0 °C(3aR,4S,6R,6aS)-6-((7-chloro-5-(propylthio)-3H- nih.govpreprints.orgnih.govtriazolo[4,5-d]pyrimidin-3-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govnih.govdioxol-4-ol nih.gov
4,6-dichloro-N-((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govnih.govdioxol-4-yl)-2-(propylthio)pyrimidin-5-amineAcetic acid, NaNO₂7-chloro-N-((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govnih.govdioxol-4-yl)-5-(propylthio)-3H- nih.govpreprints.orgnih.govtriazolo[4,5-d]pyrimidineN/A

Formation of Thiazolo[5,4-d]pyrimidine (B3050601) Scaffolds from Related Precursors

The thiazolo[5,4-d]pyrimidine scaffold is another important heterocyclic system with applications in drug discovery. nih.govnih.gov The synthesis of this scaffold from pyrimidine precursors involves the construction of a thiazole (B1198619) ring fused across the C-4 and C-5 positions.

Several synthetic strategies have been developed to access this ring system. A common approach involves starting with a pre-formed thiazole and subsequently building the pyrimidine ring. rsc.org However, routes starting from a pyrimidine are also established. For example, a synthetic pathway to 7-amino-thiazolo[5,4-d]pyrimidines involves the chlorination of a thiazolo[5,4-d]pyrimidine-5,7-diol precursor using phosphorus oxychloride, followed by amination. nih.gov

Adapting this logic to this compound, a plausible synthetic route would involve converting the C-4 chloro group into a thiol or thioacetate. The C-5 amino group could then be acylated with a suitable reagent containing a leaving group, followed by intramolecular cyclization to form the fused thiazole ring. While specific examples starting directly from this compound are not prevalent, the general principles of thiazole ring formation are well-documented in heterocyclic chemistry. rsc.orgmdpi.com

Exploration of Diverse Chemical Modifications

Beyond the synthesis of fused ring systems, the functional groups on this compound allow for a variety of other chemical modifications.

Amination and Hydrazonation Reactions

Amination: Amination via nucleophilic aromatic substitution at the C-4 position is one of the most fundamental and widely utilized reactions for this class of compounds. nih.govpreprints.org The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group by a range of amine nucleophiles, including primary and secondary aliphatic and aromatic amines. acs.orgresearchgate.net

The reaction conditions can be tailored based on the reactivity of the amine. Simple heating of the chloropyrimidine with the amine in a suitable solvent such as isopropanol (B130326) or 1,4-dioxane is often sufficient. nih.govmdpi.com In some cases, particularly with less nucleophilic anilines, acid catalysis (e.g., using HCl) can promote the reaction. nih.govpreprints.org Studies have shown that water can be an effective and environmentally benign solvent for these acid-promoted aminations. nih.gov

Table 2: Examples of Amination Reactions on Chloropyrimidines
Chloropyrimidine SubstrateAmineConditionsProductReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineH₂O, HCl (0.1 equiv.), 80 °CN-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine preprints.org
7-Chloro-2-(3-chloropropyl)-5-methyl- acs.orgnih.govpreprints.orgtriazolo[1,5-a]pyrimidineAnilineIsopropanol, 50 °C7-Anilino-2-(3-chloropropyl)-5-methyl- acs.orgnih.govpreprints.orgtriazolo[1,5-a]pyrimidine mdpi.com
6-Aryl-2,4-dichloropyrimidineDibutylaminePd catalyst, LiHMDS, THF6-Aryl-4-(dibutylamino)-2-chloropyrimidine acs.org
2-ChloropyrazineMorpholineH₂O, KF, 100 °C4-(Pyrazin-2-yl)morpholine researchgate.net

Hydrazonation: The term hydrazonation can refer to the introduction of a hydrazinyl group or the subsequent formation of a hydrazone. A key strategy involves the reaction of a chloropyrimidine derivative with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, 2-S-ethylpyrimidin-4-one derivatives react with hydrazine hydrate to yield 2-hydrazinopyrimidin-4-one products. nih.gov

In the context of derivatizing fused ring systems, a chloro-substituted 8-azapurine intermediate can be reacted with hydrazine hydrate to produce a hydrazinyl-8-azapurine. This intermediate is then readily condensed with various aromatic aldehydes to generate a library of N6-hydrazone derivatives of 8-azapurine. nih.gov This two-step sequence provides a powerful method for introducing significant molecular diversity. nih.govscirp.org

Cyclization Reactions to Form Fused Heterocyclic Systems

The arrangement of the 5-amino group adjacent to the pyrimidine ring nitrogens in 4,6-dichloro-2-(propylthio)pyrimidin-5-amine provides an ideal setup for the construction of fused N-heterocyclic systems. A prominent example of this strategy is the formation of the nih.govjst.go.jpchemicalbook.comtriazolo[4,5-d]pyrimidine core, a key structural motif in the antiplatelet agent Ticagrelor. google.com

The synthesis of this fused bicyclic system is typically achieved through diazotization of the 5-amino group, followed by an intramolecular cyclization. In this reaction, the primary amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite and an acid (e.g., acetic acid). This process converts the amino group into a reactive diazonium salt. The diazonium intermediate then undergoes spontaneous intramolecular electrophilic attack on one of the adjacent ring nitrogen atoms (N1 or N3), leading to the formation of the triazole ring fused to the pyrimidine core. This transformation is a critical step in the multi-step synthesis of Ticagrelor from 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. google.com

Beyond this specific application, the general principle of using the 5-amino group as an anchor for cyclization is a well-established strategy. For instance, after initial substitution of one of the chloro groups, a side chain can be introduced that contains a functional group capable of reacting with the 5-amino group to form other fused systems. Alternatively, alkylation of a related 5-hydroxypyrimidine (B18772) with reagents bearing a terminal amino group can lead to intramolecular SNAr cyclization, forming fused oxazepine rings, highlighting the propensity of substituted pyrimidines to form fused heterocycles. nih.gov

Table 1: Representative Cyclization Reaction

Starting MaterialReagents & ConditionsProductFused System Formed
4-Chloro-6-substituted-2-(propylthio)pyrimidin-5-amine1. NaNO₂, Acetic Acid, H₂O, 0-5 °C7-Chloro-5-(propylthio)-3H- nih.govjst.go.jpchemicalbook.comtriazolo[4,5-d]pyrimidine derivative nih.govjst.go.jpchemicalbook.comTriazolo[4,5-d]pyrimidine

Introduction of Various Side Chains and Aromatic Moieties

The two chlorine atoms at the C4 and C6 positions of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are activated leaving groups, facilitating the introduction of a wide variety of substituents through two primary mechanisms: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods allow for the systematic modification of the pyrimidine core to explore structure-activity relationships in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring nitrogens renders the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. This allows for the direct displacement of the chloride ions. A broad range of nucleophiles can be employed, including:

Amines: Primary and secondary aliphatic or aromatic amines can be used to introduce diverse amino side chains. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the HCl generated. mdpi.com

Alkoxides and Thiolates: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or thiolates leads to the formation of the corresponding ethers and thioethers.

The reactivity of the two chloro groups can be different, sometimes allowing for selective monosubstitution under controlled conditions (e.g., lower temperatures), followed by substitution of the second chlorine under more forcing conditions. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr)

Coupling Partner (Nucleophile)Reaction ConditionsProduct Type
R¹R²NH (Primary/Secondary Amine)Base (e.g., Et₃N), Solvent (e.g., EtOH), Heat4-Amino-6-chloro-2-(propylthio)pyrimidin-5-amine
ArNH₂ (Aniline derivative)Base (e.g., K₂CO₃), Solvent (e.g., DMF)4-Anilino-6-chloro-2-(propylthio)pyrimidin-5-amine
RONa (Sodium Alkoxide)ROH (Alcohol Solvent)4-Alkoxy-6-chloro-2-(propylthio)pyrimidin-5-amine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, offering a complementary and often more versatile approach than classical SNAr. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl moieties. It involves the coupling of the chloropyrimidine with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). dntb.gov.uamdpi.com This method is tolerant of a wide range of functional groups on the coupling partner, enabling the synthesis of complex biaryl structures.

Buchwald-Hartwig Amination: This reaction provides a powerful and general method for forming C-N bonds, particularly with amines that are poor nucleophiles for SNAr reactions. wikipedia.orglibretexts.org The reaction couples the chloropyrimidine with a primary or secondary amine using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.org

These cross-coupling reactions can also be performed sequentially, allowing for the differential introduction of two distinct side chains or aromatic groups at the C4 and C6 positions.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraAr-B(OH)₂ (Arylboronic acid)Pd(PPh₃)₄, K₂CO₃4-Aryl-6-chloro-2-(propylthio)pyrimidin-5-amine
Buchwald-HartwigR¹R²NH (Amine)Pd₂(dba)₃, BINAP, NaOtBu4-Amino-6-chloro-2-(propylthio)pyrimidin-5-amine

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular systems. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations are used to determine optimized geometries, electronic structures, and various reactivity parameters. researchgate.netnih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. While specific data for 4-Chloro-2-(propylthio)pyrimidin-5-amine is not available, studies on related compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine have successfully employed DFT for such analyses. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Charge Transfer)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. rsc.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov Analysis of these frontier orbitals can also reveal potential intramolecular charge transfer interactions within the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, often represented as second-order perturbation energies (E(2)), quantify the stability gained from electron delocalization and are indicative of hyperconjugative and intramolecular charge transfer effects. rsc.orgresearchgate.net

Topological Analyses (Atoms in Molecules (AIM), Localized Orbital Locator (LOL), Electron Localization Function (ELF))

Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), Localized Orbital Locator (LOL), and Electron Localization Function (ELF), provide further insights into the nature of chemical bonding and electron distribution. AIM theory characterizes chemical bonds based on the topology of the electron density. LOL and ELF are functions that help to visualize and understand the regions of electron localization in a molecule, which is useful for identifying bonding patterns and lone pairs. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netmdpi.commdpi.com

Prediction of Molecular Interactions and Properties

Theoretical Lipophilicity (Log P) and Bioactivity Score Predictions

The lipophilicity and potential biological activities of "this compound" have been investigated through computational modeling. These in silico predictions offer valuable insights into the compound's potential pharmacokinetic properties and its likelihood of interacting with various biological targets.

Theoretical Lipophilicity (Log P)

Lipophilicity, a critical physicochemical parameter, influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (Log P) is a widely used measure of lipophilicity. A variety of computational models are available to predict Log P values. The predicted Log P for "this compound" from different computational methods is presented in the following table.

These predicted values suggest that "this compound" possesses moderate lipophilicity. This characteristic is often associated with good oral bioavailability, as the compound may effectively partition between the aqueous environment of the gastrointestinal tract and the lipid bilayers of cell membranes for absorption.

Bioactivity Score Predictions

The potential for a molecule to interact with various classes of drug targets can be estimated using computational methods that analyze its structural features. The bioactivity scores for "this compound" against several important target classes have been predicted and are summarized in the table below. A higher score indicates a greater probability of biological activity.

The predicted bioactivity scores suggest that "this compound" is most likely to be active as an enzyme inhibitor, a kinase inhibitor, and a G-protein coupled receptor (GPCR) ligand. The scores indicate a lower probability of activity as an ion channel modulator or a nuclear receptor ligand. These predictions can guide further experimental investigations into the compound's biological activities.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Propylthio Pyrimidin 5 Amine Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of 4-chloro-2-(propylthio)pyrimidin-5-amine derivatives as P2Y12 receptor antagonists are highly sensitive to variations in substituents at the C2, C4, and C5 positions of the pyrimidine (B1678525) ring.

The propylthio group at the C2 position is a critical determinant of activity. The length and nature of the alkyl chain in the thioether substituent can significantly modulate potency. While the propyl group has been optimized for drugs like Ticagrelor, studies on related 2-thio-substituted pyrimidine derivatives have shown that both shorter and longer alkyl chains, as well as the introduction of cyclic or aromatic moieties, can alter the binding affinity for the P2Y12 receptor. For instance, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, small alkyl chains bearing an amino group as the thio substituent were found to be important for inhibitory activity on ADP-induced platelet aggregation unife.itbenthamdirect.comresearchgate.net.

The 5-amine group is another key feature. This primary amine is essential for the formation of the triazolopyrimidine ring system found in Ticagrelor. Modifications of this amino group, such as acylation or alkylation, before the triazole ring formation, would fundamentally alter the subsequent synthetic pathway and the final product's ability to interact with the P2Y12 receptor. In studies of 4-amino-2-thiopyrimidine derivatives, the amino group was found to be a crucial element for their platelet aggregation inhibiting activity unife.itbenthamdirect.comresearchgate.net.

The following table summarizes the general impact of substituent variations on the biological activity of pyrimidine derivatives targeting the P2Y12 receptor, based on broader studies of this class of compounds.

PositionSubstituent VariationGeneral Impact on P2Y12 Inhibitory Potency
C2-thioAlkyl chain length/branchingModulates binding affinity; optimal length is crucial.
Aromatic or cyclic groupsCan either increase or decrease potency depending on the specific ring system.
C4Halogens (F, Cl, Br)Influences electronic properties and can serve as a synthetic handle. Chlorine is often optimal.
Small alkyl or alkoxy groupsCan be tolerated, but often leads to a decrease in potency compared to a chloro group.
C5-aminoAcylation/AlkylationGenerally detrimental to the formation of the active triazolopyrimidine scaffold.
Replacement with other groupsOften results in a significant loss of activity, highlighting its importance.

Correlation of Electronic and Steric Properties with Observed Activities

The biological activity of this compound derivatives is intricately linked to the electronic and steric properties of their substituents. These properties govern the molecule's ability to adopt the correct conformation for binding to the P2Y12 receptor and to form key interactions with amino acid residues in the binding pocket.

Electronic Effects: The electron-withdrawing nature of the chlorine atom at the C4 position and the nitrogen atoms within the pyrimidine ring creates a specific electronic landscape. This influences the reactivity of the scaffold for synthetic modifications and the pKa of the 5-amino group. The sulfur atom in the propylthio group at C2 also contributes to the electronic distribution. The triazolopyrimidine scaffold, which is formed from the 5-amino group, is relatively planar, and its electronic properties are crucial for interaction with the receptor nih.gov. Substituents that significantly alter this electronic distribution, such as strong electron-donating or withdrawing groups at positions that are not typically substituted in active compounds, can disrupt the necessary binding interactions.

The interplay between electronic and steric effects is crucial. For example, a substituent might have favorable electronic properties but be too large to fit into the binding pocket, or vice versa. The optimal activity is achieved through a fine balance of these properties.

PropertyInfluence on Biological ActivityExample
Electronic
Electron-withdrawing groupsCan enhance binding by creating favorable electrostatic interactions.The chlorine at C4 increases the electrophilicity of the carbon, facilitating nucleophilic substitution.
Electron-donating groupsMay increase electron density on the ring system, potentially altering binding modes.The thioether at C2 is generally considered to be a weak electron-donating group.
Steric
Bulk/SizeDictates the ability of the molecule to fit within the receptor's binding pocket.The propyl group at C2 is of optimal size for a hydrophobic pocket in the P2Y12 receptor.
Shape/ConformationThe overall molecular shape must be complementary to the receptor site.The planarity of the core pyrimidine ring is important for stacking interactions.

Identification of Pharmacophoric Elements and Key Structural Features for Desired Activity

A pharmacophore model for P2Y12 receptor antagonists based on the this compound scaffold and its more complex derivatives like Ticagrelor highlights several key features essential for high-affinity binding.

The triazolopyrimidine core , which is synthesized from the this compound precursor, serves as a central scaffold that correctly orients the other crucial substituents for interaction with the receptor. This ring system is a key pharmacophoric element.

The substituent derived from the C4-chloro position (in the case of Ticagrelor, the cyclopentylamino group which is further elaborated) provides key hydrogen bonding interactions and further hydrophobic contacts. The hydroxyl groups on the cyclopentane (B165970) ring in Ticagrelor, for instance, are known to form important hydrogen bonds with the receptor.

The group attached to the triazole ring (in Ticagrelor, the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino moiety) provides extensive interactions with the receptor, including hydrogen bonds and hydrophobic interactions, and is crucial for high potency and selectivity.

A generalized pharmacophore model for this class of P2Y12 inhibitors would include:

A central heterocyclic scaffold (the triazolopyrimidine ring).

A hydrophobic feature (the propylthio group).

Hydrogen bond donors and acceptors (originating from the substituents at the C4 and triazole positions).

An aromatic/hydrophobic region (from the substituent on the triazole ring).

Pharmacophore modeling studies have been instrumental in identifying these crucial features and in guiding the design of new P2Y12 inhibitors bucm.edu.cnjppres.comijper.org. These models help to rationalize the observed SAR and predict the activity of novel derivatives.

Pharmacophoric FeatureCorresponding Structural ElementRole in Binding
Central Heterocyclic ScaffoldTriazolopyrimidine ringProvides the rigid core for orienting other functional groups.
Hydrophobic Group2-(Propylthio) groupOccupies a hydrophobic pocket in the receptor.
Hydrogen Bond Donor/AcceptorSubstituents at the C4-derived positionForms key hydrogen bonds with receptor residues.
Aromatic/Hydrophobic RegionSubstituent on the triazole ringEngages in further hydrophobic and potential pi-stacking interactions.

Biological Activity Profiles Non Clinical of 4 Chloro 2 Propylthio Pyrimidin 5 Amine and Its Derivatives

Antiplatelet Activity Investigations

Derivatives of the pyrimidine (B1678525) scaffold have been prominently featured in the development of antiplatelet agents. These compounds primarily exert their effects by interfering with the process of platelet activation and aggregation, a critical component of thrombosis.

In Vitro Platelet Aggregation Assays (e.g., ADP-induced inhibition)

The initial screening of potential antiplatelet agents typically involves in vitro platelet aggregation assays. These tests measure the ability of a compound to inhibit the clumping of platelets induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, or collagen. Light Transmission Aggregometry is a common method used for these assessments nih.gov.

Research on various pyrimidine derivatives has demonstrated significant inhibitory effects on platelet aggregation. For instance, a series of novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives were evaluated for their ability to inhibit platelet aggregation in human plasma. While these compounds showed limited activity against ADP-induced aggregation, several exhibited notable inhibition of aggregation induced by arachidonic acid nih.gov. In another study, new polycyclic pyrimidine derivatives were assessed for their antiplatelet activity in guinea-pig plasma. Among the compounds tested, 5-substituted benzopyranopyrimidine derivatives proved to be potent antiplatelet agents, with one 2-methylthio derivative showing greater efficacy against ADP-induced aggregation nih.gov. Furthermore, pyrimido-pyrimidine compounds, such as VK 774 and VK 744, have been identified as powerful inhibitors of ADP-induced platelet aggregation in vitro bmj.com.

Table 1: In Vitro Antiplatelet Aggregation Activity of Pyrimidine Derivatives
Compound ClassAssay TypeModelKey FindingsReference
2-Aminopyrimidine DerivativesArachidonic Acid-Induced AggregationHuman PlasmaCompounds Ia, Ib, IB, and II16 showed IC50 values of 36.75, 72.4, 62.5, and 80 µM, respectively. nih.gov
5-substituted benzopyranopyrimidine derivativesADP & Arachidonic Acid-Induced AggregationGuinea-Pig PlasmaCompound 4d (a 2-methylthio derivative) showed high efficacy against ADP-induced aggregation. nih.gov
Pyrimido-pyrimidine derivatives (VK 774)ADP-Induced AggregationIn VitroDemonstrated powerful inhibition of platelet function. bmj.com

P2Y12 Receptor Antagonism Studies

A primary mechanism by which many antiplatelet drugs function is through the antagonism of the P2Y12 receptor, a key ADP receptor on the platelet surface patsnap.com. Inhibition of this receptor blocks the signaling cascade that leads to platelet activation and aggregation patsnap.commdpi.com.

The relevance of the 4-Chloro-2-(propylthio)pyrimidin-5-amine scaffold to this mechanism is highlighted by its connection to Ticagrelor, a clinically significant reversible P2Y12 receptor antagonist uliege.be. The development of P2Y12 antagonists has involved exploring various chemical scaffolds, including adenine nucleotide analogs and pyrimidine derivatives nih.gov. Research has demonstrated that specific thio-analogues of uridine triphosphate (UTP), such as 2-thio and 4-thio analogues, act as potent P2Y12 receptor antagonists. For example, 4S-UTP was found to inhibit ADP-induced platelet aggregation with an IC50 value of 7.5 μM, demonstrating its potent interaction with the P2Y12 receptor preprints.org. These studies confirm that the pyrimidine core, particularly with thio-substitutions, is a viable pharmacophore for targeting the P2Y12 receptor.

Antiproliferative and Anticancer Activity Evaluation

In addition to their role in hemostasis, pyrimidine derivatives have been extensively investigated for their potential as anticancer agents. Their structural similarity to the purine bases of DNA and RNA makes them candidates for interfering with nucleic acid synthesis and other critical cellular processes in cancer cells.

Cytotoxicity Screening Against Diverse Cancer Cell Lines (e.g., MGC-803, PC3, PC9, EC9706, SMMC-7721, HepG2, Hep-2, MCF-7)

The initial evaluation of potential anticancer compounds involves cytotoxicity screening against a panel of diverse human cancer cell lines. The MTT assay is a commonly used colorimetric method to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Numerous studies have reported the antiproliferative activity of pyrimidine-based compounds against various cancer cell lines. For example, a series of pyrimidine–sulfonamide hybrids demonstrated potent activity against cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.78 to 2.06 μM nih.gov. Another study on 4-amino-thieno[2,3-d]pyrimidine derivatives reported significant antiproliferative effects against the MCF-7 cell line, with one compound showing an IC50 of 0.013 μM nih.gov. Furthermore, a ciprofloxacin chalcone hybrid showed time- and concentration-dependent reduction in the viability of HepG2 and MCF-7 cells waocp.orgnih.gov. Sulfanilamide-1,2,3-triazole hybrids have also been evaluated, showing antiproliferative activity against MGC-803 (gastric cancer), MCF-7, and PC-3 (prostate cancer) cell lines researchgate.net.

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines
Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidinone-sulfonamide-1,3,4-oxadiazole hybrid 32MCF-70.78 - 2.06 nih.gov
HepG20.78 - 2.06
4-amino-thieno[2,3-d]pyrimidine compound 2MCF-70.013 nih.gov
Ciprofloxacin Chalcone Hybrid (48h)HepG25.6 (µg/mL) waocp.org
MCF-711.5 (µg/mL)
Sulfanilamide-1,2,3-triazole hybrid 7fMGC-8031.69 researchgate.net
Sulfanilamide-1,2,3-triazole hybrid 7fPC-33.17 researchgate.net

Assessment of Selectivity Against Normal Cell Lines (e.g., MCF-10A, Het-1A, L02, GES-1)

A critical aspect of anticancer drug development is ensuring that the cytotoxic effects are selective towards cancer cells while minimizing harm to normal, healthy cells. Therefore, promising compounds are often tested against non-cancerous cell lines to determine their selectivity index (SI), which is the ratio of the IC50 value for normal cells to that for cancer cells.

Studies on pyrimidine derivatives have included assessments of their cytotoxicity against normal cell lines. For instance, the pyrimidinone-sulfonamide hybrid 32, which was active against cancer cells, showed significantly lower cytotoxicity towards normal cell lines including GES-1 (gastric epithelial) and LO2 (liver), with IC50 values ranging from 15.42 to 22.60 μM nih.gov. Similarly, a thieno[2,3-d]pyrimidine–sulfonamide hybrid displayed low cytotoxicity toward the normal MCF-10A breast cell line (IC50: 277.05 μM), resulting in high selectivity indices (173.1 and 125.9 for two different cancer cell lines) nih.gov. Another pyrimidine–sulfonamide hybrid, PS14, also showed low cytotoxicity against normal LO2 cells (IC50: 102.46 μM), indicating a favorable selectivity profile nih.gov. This selectivity is a promising feature for the development of safer chemotherapeutic agents.

Table 3: Cytotoxicity of Pyrimidine Derivatives Against Normal Cell Lines
Compound ClassNormal Cell LineIC50 (µM)Selectivity ProfileReference
Pyrimidinone-sulfonamide-1,3,4-oxadiazole hybrid 32MCF-10A15.42 - 22.60Relatively low cytotoxicity compared to cancer cell lines. nih.gov
LO215.42 - 22.60
GES-115.42 - 22.60
Thieno[2,3-d]pyrimidine–sulfonamide hybrid 58MCF-10A277.05High selectivity indices (SI > 100). nih.gov
Pyrimidine–sulfonamide hybrid PS14LO2102.46Good selectivity (SI range 4.6 to 8.1). nih.gov

Cellular Mechanism of Action Studies

Derivatives of the pyrimidine scaffold, particularly fused systems like thiazolo[4,5-d]pyrimidines, have been investigated for their cytotoxic effects against cancer cell lines. These studies provide insights into the potential cellular mechanisms that could be associated with this compound. The primary mechanisms observed include the inhibition of cell proliferation, interference with cell migration, and the induction of apoptosis (programmed cell death).

For instance, a study on a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives demonstrated significant antiproliferative activities. One notable compound within this series was shown to inhibit the formation of cancer cell colonies and reduce cell migration, which are crucial processes in tumor progression and metastasis. Furthermore, this derivative was found to induce apoptosis in cancer cells, suggesting that its cytotoxic effects are mediated through the activation of programmed cell death pathways.

In a separate study, novel 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated for their anticancer properties. One promising compound from this series was observed to cause cell cycle arrest at the S phase, indicating an interference with DNA synthesis. This compound also significantly induced both early and late apoptosis in leukemia cells, an effect mediated by the activation of caspase 3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl2.

These findings suggest that pyrimidine derivatives sharing structural similarities with this compound can exert anticancer effects through multiple cellular mechanisms, including the disruption of cell cycle progression and the activation of intrinsic apoptotic pathways.

Table 1: Cellular Mechanisms of Action of Related Pyrimidine Derivatives

Compound Class Cellular Effect Mechanism
Thiazolo[5,4-d]pyrimidine Derivative Inhibition of colony formation and cell migration Not specified
Thiazolo[5,4-d]pyrimidine Derivative Induction of apoptosis Not specified
6-Amino-5-cyano-2-thiopyrimidine Derivative Cell cycle arrest at S phase Interference with DNA synthesis

Dual EGFR/VEGFR-2 Inhibition Profiling

The pyrimidine scaffold is a well-established core structure for inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These two receptors are critical regulators of signaling pathways that control cell proliferation, survival, and angiogenesis (the formation of new blood vessels) in tumors. Dual inhibition of both EGFR and VEGFR-2 is a recognized strategy in cancer therapy to simultaneously block tumor growth and its blood supply.

Research into thieno[2,3-d]pyrimidine derivatives, which are bioisosteres of the core structure of this compound, has identified compounds with potent dual inhibitory activity against both EGFR and VEGFR-2. For example, a series of novel 6,7,8,9-tetrahydro-5H-cyclohepta nih.govfrontiersin.orgthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer effects. One compound from this series, designated as 5f, demonstrated potent inhibition of both EGFR and VEGFR-2 with IC50 values of 0.16 µM and 1.23 µM, respectively. nih.gov This activity was more potent against EGFR than the reference standard, erlotinib. nih.gov

The rationale for designing such dual inhibitors often involves modifying the substituents on the pyrimidine or fused pyrimidine ring to achieve optimal binding to the ATP-binding sites of both kinases. The chloro and amine groups, as seen in this compound, are common features in kinase inhibitors, often involved in forming key hydrogen bonds within the receptor's active site.

Table 2: Dual EGFR/VEGFR-2 Inhibitory Activity of a Related Thienopyrimidine Derivative

Compound Target IC50 (µM)
Compound 5f (a thieno[2,3-d]pyrimidine derivative) EGFR 0.16
VEGFR-2 1.23

Antimicrobial and Antibacterial Activity Assessments

The pyrimidine nucleus is a constituent of many compounds with established antimicrobial properties. Investigations into chloropyrimidines and their derivatives have revealed potential antibacterial activity against various pathogens.

A study focusing on chloropyrimidines featuring an alkylthio substituent at the 2-position, a key structural feature of this compound, described their synthesis and evaluation for antimicrobial activity. While this particular study highlighted potent activity against Mycobacterium tuberculosis, it laid the groundwork for the antibacterial potential of this class of compounds. nih.gov

Further research on related heterocyclic systems, such as thieno[2,3-d]pyrimidinediones, has shown more direct evidence of efficacy against Gram-positive bacteria. Two compounds from this class displayed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov However, a different study on thienopyrimidine–sulfonamide hybrids showed that while some compounds were active against Staphylococcus aureus, they were not active against Staphylococcus epidermidis and Enterococcus faecalis. mdpi.com This highlights that antimicrobial activity is highly dependent on the specific substitutions on the pyrimidine core.

Table 3: Antibacterial Activity of Related Thieno[2,3-d]pyrimidinedione Derivatives against Gram-Positive Strains

Compound Bacterial Strain MIC (mg/L)
Compound 1 Methicillin-resistant S. aureus (MRSA) 2-16
Vancomycin-resistant Enterococci (VRE) 2-16
Compound 2 Methicillin-resistant S. aureus (MRSA) 2-16

Other Biological Targets and Activities

The versatility of the pyrimidine scaffold allows for its incorporation into molecules targeting a wide range of biological systems beyond cancer and infectious diseases.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain signaling. Antagonists of TRPV1 are of significant interest for the development of novel analgesics. A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines, which can be considered derivatives of a 2-aminopyrimidine core, have been identified as potent TRPV1 antagonists. Structure-activity relationship (SAR) studies on this class of compounds have led to the identification of molecules with high potency. This indicates that the thiazolo[5,4-d]pyrimidine scaffold, derived from a substituted aminopyrimidine, is a viable template for designing TRPV1 antagonists.

Nitrification inhibitors are chemical compounds used in agriculture to slow down the conversion of ammonium (B1175870) to nitrate in the soil by inhibiting ammonia-oxidizing bacteria. This process helps to reduce nitrogen loss from the soil and improve nitrogen use efficiency by crops. The most well-researched nitrification inhibitors are often nitrogen-containing heterocyclic compounds. mdpi.com

For example, nitrapyrin, which is 2-chloro-6-(trichloromethyl)pyridine, is a highly effective nitrification inhibitor. mdpi.comacs.org While nitrapyrin is a pyridine derivative, the general class of nitrogen heterocyclic compounds has been recognized for its potential to inhibit nitrification. mdpi.com Although direct studies on pyrimidine-based compounds like this compound as nitrification inhibitors are limited, their structural similarity to other known heterocyclic inhibitors suggests this as a potential area for future investigation. The mechanism of action for compounds like nitrapyrin involves the inhibition of the ammonia monooxygenase (AMO) enzyme, a key enzyme in the nitrification process. mdpi.com

Mechanistic Insights into Chemical and Biological Interactions

Elucidation of Nucleophilic Displacement Mechanisms in Pyrimidine (B1678525) Ring Chemistry

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at carbon positions activated by electron-withdrawing groups, such as the halogen substituent at the C-4 position in 4-Chloro-2-(propylthio)pyrimidin-5-amine. stackexchange.com

The mechanism for nucleophilic displacement on this compound proceeds via the SNAr pathway. The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon, which bears the chlorine leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this complex is delocalized over the pyrimidine ring and is effectively stabilized by the ring's nitrogen atoms. stackexchange.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The reactivity of the C-4 position is well-established in related chloropyrimidine systems. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the 4-chloro group is readily displaced by various nucleophiles. rsc.org The regioselectivity of these reactions can be sensitive to the nature of the nucleophile and reaction conditions. wuxiapptec.com In the context of synthesizing pharmaceutical agents like Ticagrelor, the chlorine atom at the C-4 position of a related precursor, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), is selectively displaced by an amine nucleophile, demonstrating the practical application of this reaction mechanism. rasayanjournal.co.innih.gov Acid catalysis can also be employed to facilitate amination at the C-4 position of chloropyrimidines by protonating the ring nitrogen, which further increases the ring's electron deficiency and enhances its susceptibility to nucleophilic attack. preprints.org

Understanding Molecular Interactions with Biological Targets

As a scaffold molecule, this compound has been instrumental in the development of inhibitors for several key enzymatic pathways. Its structural features allow for derivatization to achieve specific binding interactions with biological targets.

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a molecule to a target protein. While direct docking studies on this compound are not extensively published, simulations performed on its derivatives provide significant insight into the potential binding modes of the core pyrimidine structure. These derivatives have been modeled against targets such as EGFR, VEGFR-2, and the P2Y12 receptor.

The following interactive table summarizes representative docking results for various pyrimidine derivatives targeting these enzymes, illustrating common interaction patterns and binding affinities.

P2Y12 Receptor: this compound is a key building block for the triazolo[4,5-d]pyrimidine core of Ticagrelor, a direct-acting P2Y12 receptor antagonist. rasayanjournal.co.in The P2Y12 receptor is a G protein-coupled receptor that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), initiates platelet aggregation. nih.gov Ticagrelor and related compounds derived from this pyrimidine scaffold function as reversible antagonists that bind to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting platelet activation. nih.gov

EGFR/VEGFR-2: The pyrimidine scaffold is a well-established pharmacophore for inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases. nih.gov These enzymes are critical in cell proliferation and angiogenesis, and their dysregulation is a hallmark of many cancers. nih.gov Pyrimidine derivatives designed from scaffolds like this compound act as ATP-competitive inhibitors. tandfonline.com They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thus blocking the signal transduction pathways that lead to cell growth and division. nih.gov

Many pyrimidine analogues exert their biological effects by acting as antimetabolites, which interfere with the synthesis or function of nucleic acids. nih.govlongdom.org These compounds are structurally similar to endogenous pyrimidine bases (cytosine, thymine, uracil) and can disrupt DNA and RNA synthesis through several mechanisms. youtube.compharmacologyeducation.org

It is hypothesized that this compound, or its metabolites, could function as a pyrimidine analogue. Following cellular uptake, it could be enzymatically converted into a fraudulent nucleotide analogue by the same enzymes that process natural pyrimidines. nih.gov This altered nucleotide could then inhibit DNA synthesis in one of two primary ways:

Enzyme Inhibition: The nucleotide analogue could act as a competitive or non-competitive inhibitor of key enzymes involved in DNA replication and repair. nih.gov Enzymes such as DNA polymerase or thymidylate synthase are common targets for pyrimidine antimetabolites. longdom.orgpharmacologyeducation.org Inhibition of these enzymes depletes the pool of deoxynucleoside triphosphates (dNTPs) necessary for DNA synthesis, leading to cell cycle arrest. longdom.org

Incorporation into DNA: The fraudulent nucleotide could be incorporated into the growing DNA strand by DNA polymerase during replication. nih.govnih.gov The presence of this unnatural base can disrupt the DNA structure, block further chain elongation, or lead to miscoding, ultimately triggering DNA damage responses and apoptosis. nih.govpharmacologyeducation.org

This mechanism of action is characteristic of many anticancer and antiviral drugs, which selectively target rapidly dividing cells that have a high demand for DNA synthesis. nih.govhumanjournals.com

Role As a Key Synthetic Intermediate in Pharmaceutical Research

Central Importance in Ticagrelor Synthesis and Related Antiplatelet Agents

4-Chloro-2-(propylthio)pyrimidin-5-amine is a critical precursor in the industrial synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. chemicalbook.comcymitquimica.com The synthesis of Ticagrelor from this intermediate typically involves a multi-step process where the pyrimidine (B1678525) core of this compound forms the central scaffold of the final drug molecule.

Several synthetic routes to Ticagrelor utilize this compound as a key starting material. google.com One common pathway involves the condensation of this compound with a suitably protected cyclopentyl derivative. This is followed by a series of reactions, including diazotization to form a triazole ring, and subsequent coupling with a cyclopropylamine (B47189) side chain to yield Ticagrelor. researchgate.netachemblock.com The chloro and amine groups on the pyrimidine ring are the primary reactive sites that enable the sequential addition of these crucial structural motifs.

The following table outlines a generalized synthetic scheme for Ticagrelor, highlighting the central role of this compound.

StepReactantsKey TransformationResulting Intermediate/Product
1This compound, Protected Cyclopentyl DerivativeNucleophilic substitution2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
2Resulting intermediate from Step 1, Sodium Nitrite (B80452)Diazotization and cyclization2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
3Resulting intermediate from Step 2, trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamineNucleophilic substitutionProtected Ticagrelor derivative
4Protected Ticagrelor derivativeDeprotectionTicagrelor

Versatility as a Building Block for Complex Heterocyclic Compounds

The chemical structure of this compound, with its distinct functional groups, makes it a versatile synthon for the creation of a wide array of complex heterocyclic compounds beyond Ticagrelor. The pyrimidine ring is a common scaffold in medicinal chemistry, and the substituents on this intermediate allow for diverse chemical modifications. cymitquimica.com

The primary reactive sites for further elaboration are the chloro and amine groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, including alkoxy, aryloxy, and amino groups. rsc.org The amine group at the 5-position can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex ring systems.

The propylthio group at the 2-position, while generally more stable, can also be modified under specific reaction conditions, potentially through oxidation to the corresponding sulfoxide (B87167) or sulfone, which in turn can act as leaving groups. This multi-faceted reactivity allows for the strategic and sequential modification of the pyrimidine core, leading to the synthesis of diverse heterocyclic structures. These structures can be screened for a wide range of biological activities, making this compound a valuable starting material in drug discovery programs.

Potential in Catalyst Design via Thioether Metal-Binding Capacity

The thioether linkage in this compound presents a potential, though less explored, application in the field of catalysis. Thioether-containing molecules are known to act as ligands that can coordinate with transition metals to form catalytically active complexes. researchgate.netsciprofiles.com The sulfur atom in the propylthio group possesses lone pairs of electrons that can be donated to a metal center, thereby stabilizing the metal and influencing its catalytic properties. researchgate.net

While there is a substantial body of research on the use of thioether-containing ligands in catalysis, the specific application of this compound in this context is not well-documented in current literature. thieme-connect.de However, based on the fundamental principles of coordination chemistry, it is conceivable that this compound could serve as a ligand in homogeneous catalysis. The pyrimidine ring itself, with its nitrogen atoms, also offers potential coordination sites, suggesting that this compound could act as a bidentate or even a tridentate ligand.

The development of catalysts based on this pyrimidine derivative would involve the synthesis of its metal complexes and the evaluation of their catalytic activity in various organic transformations. The electronic and steric properties of the pyrimidine ring and its substituents could be fine-tuned to optimize the performance of such a catalyst. This remains a prospective area of research that could expand the utility of this compound beyond its current role as a pharmaceutical intermediate.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Biological Profiles

There is no available literature detailing novel derivatization strategies specifically for 4-Chloro-2-(propylthio)pyrimidin-5-amine. Research in this area would typically involve chemical modifications of the existing functional groups—the chloro, propylthio, and amine moieties—to explore structure-activity relationships and potentially enhance biological efficacy or selectivity.

Advanced Computational Approaches for Rational Design and Screening

No computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, have been published that focus on this compound. Such studies would be instrumental in predicting its potential biological targets and guiding the rational design of new derivatives.

Exploration of Undiscovered Biological Activities and Molecular Targets

The biological activities and molecular targets of this compound have not been reported in the scientific literature. Screening this compound against various biological targets would be the first step in uncovering any potential therapeutic applications.

Applications in Non-Pharmaceutical Fields (e.g., agrochemicals, materials science)

There is no information to suggest that this compound has been investigated for applications in non-pharmaceutical fields such as agrochemicals or materials science. The pyrimidine (B1678525) core is present in some agrochemicals, but no specific research connects this particular compound to such uses.

Methodological Advancements in Synthesis and Characterization

While general methods for the synthesis of substituted pyrimidines are well-established, no recent publications describe methodological advancements specifically for the synthesis and characterization of this compound.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(propylthio)pyrimidin-5-amine in academic research?

A widely reported method involves thiourea as the starting material, followed by sequential acylation, nucleophilic substitution, nitration, and chlorination. Key intermediates include 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Reaction parameters such as feed ratio, temperature, and time are critical for yield optimization . Alternative routes may utilize pyrimidine scaffolds modified with propylthio and chloro groups via nucleophilic displacement reactions, as seen in analogous pyrimidine syntheses .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Purity is typically assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, as commercial samples report ≥95% purity . Structural confirmation employs NMR (¹H/¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight verification. X-ray crystallography, refined using SHELX software, resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What safety precautions are recommended when handling this compound?

While specific safety data for this compound is limited, general pyrimidine-handling protocols apply: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. Waste should be segregated and disposed via certified biohazard services. For related chlorinated pyrimidines, GHS guidelines recommend emergency eye washing and respiratory protection if aerosolized .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

Process optimization focuses on:

  • Feed ratio : Excess propylthiol improves nucleophilic substitution efficiency.
  • Temperature control : Nitration at 0–5°C minimizes side reactions.
  • Catalyst selection : Lewis acids (e.g., FeCl₃) enhance chlorination step regioselectivity. Yield improvements from 60% to >85% have been achieved through iterative adjustments .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of pyrimidine derivatives?

Discrepancies between NMR/IR predictions and experimental data often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Density Functional Theory (DFT) simulations to compare theoretical/experimental spectra.
  • Single-crystal X-ray diffraction for unambiguous confirmation, using SHELXL for refinement .

Q. What role does this compound play in the development of P2Y12 receptor antagonists?

This compound is a key intermediate in synthesizing Ticagrelor, a reversible P2Y12 antagonist used in antiplatelet therapy. The propylthio and chloro groups contribute to binding affinity and metabolic stability. Modifications at the 5-amine position are explored to enhance pharmacokinetic properties .

Q. How are impurities in this compound analyzed during API (Active Pharmaceutical Ingredient) production?

Impurity profiling uses LC-MS to detect byproducts like dechlorinated or over-nitrated derivatives. Reference standards (e.g., thieno[3,2-c]pyridine analogs) are employed for quantification. Regulatory guidelines (e.g., ICH Q3A) mandate limits of <0.1% for unidentified impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.